molecular formula C9H12ClN B180803 1-(4-chlorophenyl)-N,N-dimethylmethanamine CAS No. 15184-98-2

1-(4-chlorophenyl)-N,N-dimethylmethanamine

Cat. No.: B180803
CAS No.: 15184-98-2
M. Wt: 169.65 g/mol
InChI Key: OEZKSNAMPUQHNQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorophenyl group attached to a methanamine moiety, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of 4-chlorobenzaldehyde using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under mild conditions to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chlorophenyl)-N,N-dimethylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N,N-dimethylmethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dimethylamine group provides different reactivity and interaction potential compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(4-chlorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZKSNAMPUQHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: The solution of 141 g of α,p-dichlorotoluene in 200 ml of tetrahydrofuran is added dropwise to an ice-cold saturated solution of dimethylamine in 1 liter of tetrahydrofuran and the mixture stirred for 2 days at 25°. It is diluted with diethyl ether, washed with 2N aqueous sodium hydroxide, the organic layer dried, evaporated, the residue distilled and the fraction boiling at 106°/12 mm Hg collected, to yield the N,N-dimethyl-4-chlorobenzylamine.
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Synthesis routes and methods II

Procedure details

Referring to the problem (i), the present inventors have used safer and less expensive alkali metal hydroxide instead of sodium hydride; and they also found that dimethylamine resulting from the decomposition of DMF sometimes reacts with 4-chlorobenzyl bromide to give (4-chlorobenzyl)dimethylamine as a by-product and that a solvent containing dimethylsulfoxide can be used in place of DMF for avoiding the production of the (4-chlorobenzyl)dimethylamine to afford the vinyl imidazole derivatives (I) in high yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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